2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Overview
Description
2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H18F2N6O3 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The presence of difluorophenyl, furan, triazolo, and piperazinyl moieties contributes to its potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.385 g/mol. The compound features multiple functional groups that enhance its biological interactions.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole component is known for its versatility in binding to different targets within biological systems.
Mode of Action
Triazole derivatives have been documented to exhibit a range of pharmacological activities such as:
- Antibacterial
- Antifungal
- Anticancer
- Antiviral
- Anti-inflammatory
These activities are often mediated through the inhibition of key enzymes or disruption of cellular processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to the target molecule have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values as low as 0.99 µM against the BT-474 breast cancer cell line, indicating potent cytotoxic effects .
Antimicrobial Activity
The antimicrobial efficacy of triazole compounds has been well-documented. In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that the target compound may possess similar antimicrobial properties.
Comparative Analysis with Similar Compounds
To further understand the biological activity of the target compound, it can be compared with other triazolo derivatives and difluorophenyl compounds.
Compound Type | Biological Activity | Notable Features |
---|---|---|
Triazolo[4,3-b]pyridazine Derivatives | Antibacterial, antifungal | Similar core structure |
Difluorophenyl Derivatives | Anticancer, anti-inflammatory | Different substituents |
Case Studies
- Cytotoxicity Assessment : A study evaluating various triazole derivatives found that specific modifications in the structure significantly enhanced their cytotoxicity against cancer cells . This emphasizes the importance of structural diversity in developing effective therapeutic agents.
- Antimicrobial Screening : Another investigation into triazole-based compounds demonstrated their effectiveness against a broad spectrum of microbial strains, highlighting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O3/c22-14-3-4-16(15(23)12-14)32-13-20(30)28-9-7-27(8-10-28)19-6-5-18-24-25-21(29(18)26-19)17-2-1-11-31-17/h1-6,11-12H,7-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMAEOLHLVNEJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)COC5=C(C=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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